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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B8058424

An in-depth analysis of peficitinib's efficacy and safety in patients with an inadequate
response to conventional disease-modifying antirheumatic drugs (DMARDs), benchmarked
against other leading Janus kinase (JAK) inhibitors and a biologic DMARD.

This guide provides a comprehensive comparison of peficitinib with other targeted therapies
for rheumatoid arthritis (RA) in patients who have not responded adequately to traditional
DMARD:s. It is intended for researchers, scientists, and drug development professionals,
offering a detailed examination of clinical trial data, experimental protocols, and the underlying
mechanism of action.

Mechanism of Action: The JAK-STAT Signaling
Pathway

Peficitinib is an oral pan-Janus kinase (JAK) inhibitor that modulates the signaling of various
cytokines involved in the pathogenesis of rheumatoid arthritis.[1][2] JAKS are intracellular
tyrosine kinases that, upon cytokine binding to their receptors, activate Signal Transducer and
Activator of Transcription (STAT) proteins.[1] Activated STATSs then translocate to the nucleus to
regulate the transcription of genes involved in inflammation and immune responses. By
inhibiting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), peficitinib effectively dampens
this inflammatory cascade.[1][2]
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Figure 1: Peficitinib's inhibition of the JAK-STAT pathway.
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Comparative Efficacy in DMARD-Inadequate
Responders

The following tables summarize the efficacy of peficitinib and comparator drugs in patients
with an inadequate response to DMARDs, based on key clinical trial data.

American College of Rheumatology (ACR) Response

Rates at Week 12
Treatment
. ACR20 (%) ACR50 (%) ACR70 (%) Placebo (%)
(Trial)
Peficitinib 100
58.6 - - 21.8
mg (RAJ4)
Peficitinib 150
64.4 - - 21.8
mg (RAJ4)
Tofacitinib 5 mg
BID (ORAL 67.4 - - 34.1
Sync)
Tofacitinib 10 mg
BID (ORAL 70.6 - - 34.1
Sync)
Baricitinib 4 mg
70 - - 40
(RA-BEAM)
Upadacitinib 15 )
Met Primary Met Key Met Key
mg (SELECT- ) -
Endpoint Secondary Secondary
NEXT)
Upadacitinib 30 ]
Met Primary Met Key Met Key
mg (SELECT- ) -
Endpoint Secondary Secondary
NEXT)
Adalimumab 40
61 - - 40

mg (RA-BEAM)
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Note: Direct comparison of ACR50 and ACR70 for all drugs at week 12 was not readily

available in the searched literature. The SELECT-NEXT trial for upadacitinib met its primary

and key secondary endpoints which included ACR50 and ACR70, but specific percentages for

week 12 were not detailed in the initial results.

: DAS28-CRP) .

Treatment (Trial)

DAS28-CRP <2.6 (%) at
Week 12

Placebo (%)

Peficitinib 100 mg (RAJ4)

Met Endpoint

Peficitinib 150 mg (RAJ4)

Met Endpoint

Tofacitinib 5 mg BID (ORAL
Sync)

7.1 (at Month 6)

2.3 (at Month 6)

Tofacitinib 10 mg BID (ORAL
Sync)

13.1 (at Month 6)

2.3 (at Month 6)

Baricitinib 4 mg (RA-BEAM)

Higher than adalimumab

Upadacitinib 15 mg (SELECT-
NEXT)

Met Primary Endpoint (Low

Disease Activity)

Upadacitinib 30 mg (SELECT-
NEXT)

Met Primary Endpoint (Low

Disease Activity)

Adalimumab 40 mg (RA-
BEAM)

Lower than baricitinib

Note: DAS28-CRP remission data availability and timepoints varied across the cited trials.

Safety Profile Overview

The safety profiles of peficitinib and the comparator drugs are generally consistent with the
known risks of JAK inhibitors and biologic DMARDs.
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Peficitinib Tofacitinib L. Upadacitini  Adalimuma
Adverse Baricitinib
(RAJ3 & (ORAL b (SELECT- b (RA-
Event (RA-BEAM)
RAJ4) Sync) NEXT) BEAM)
o Similar to Rates similar
] Similar _
) Higher o placebo, to Higher than
Serious o incidence ]
) incidence vs. lower than adalimumab, placebo (at
Infections across ) i
placebo adalimumab higher than 24 wks)
groups
(at 24 wks) methotrexate
Increased
Herpes Increased )
- - risk vs. -
Zoster incidence )
adalimumab
Similar rates
across
Malignancies - - - -
treatment
groups
Major o
Similar rates
Adverse
across
Cardiovascul - - <1% <1%
treatment
ar Events
groups
(MACE)
Venous Similar rates
Thromboemb across
olic Events treatment
(VTE) groups
Upper
respiratory
Nasopharyngi  Infections ~ tract
Most ) Nasopharyngi ]
tis, Herpes and ) - infection, -
Common AEs ) i tis, Bronchitis i
Zoster infestations nasopharyngi
tis, urinary

tract infection

Experimental Protocols
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Peficitinib (RAJ4 Trial)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
Phase 3 study conducted in Japan.

Patient Population: Patients with active RA with an inadequate response to methotrexate
(MTX).

Intervention: Patients were randomized (1:1:1) to receive peficitinib 100 mg once dalily,
peficitinib 150 mg once daily, or placebo, all in combination with a stable dose of MTX for
52 weeks.

Primary Endpoints:
o ACR20 response rate at week 12.
o Change from baseline in modified Total Sharp Score (mTSS) at week 28.

Rescue Therapy: At week 12, non-responders in the placebo group were switched to one of
the peficitinib doses. At week 28, the remaining placebo patients were switched to
peficitinib.

Tofacitinib (ORAL Sync Trial)

Study Design: A 12-month, Phase 3, randomized, placebo-controlled trial.

Patient Population: Patients with moderate-to-severe active RA who had an inadequate
response to a traditional or biologic DMARD.

Intervention: Patients were randomized to receive tofacitinib 5 mg twice daily, tofacitinib 10
mg twice daily, or placebo, in addition to background traditional DMARDS.

Primary Endpoints: ACR20 response rate, change in Health Assessment Questionnaire-
Disability Index (HAQ-DI), and DAS28-4(ESR) <2.6 at specified time points.

Rescue Therapy: Placebo patients who were non-responders at month 3 were advanced to a
tofacitinib treatment group. The remaining placebo patients were advanced at month 6.
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Baricitinib (RA-BEAM Trial)

Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled, parallel-
arm, Phase 3 study.

Patient Population: Over 1,300 patients with an inadequate response to methotrexate, who
continued to receive MTX throughout the study.

Intervention: Patients were randomized to receive placebo once daily, baricitinib 4 mg once
daily, or adalimumab 40 mg biweekly.

Primary Endpoint: ACR20 response at week 12.

Rescue Therapy: At week 24, patients taking placebo were crossed over to the baricitinib
treatment group.

Upadacitinib (SELECT-NEXT Trial)

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with a long-
term extension.

Patient Population: Patients with RA and an inadequate response to conventional synthetic
DMARDs (csDMARDS).

Intervention: Patients on stable csDMARDs were randomized to receive upadacitinib 15 mg
once daily, upadacitinib 30 mg once daily, or placebo for 12 weeks.

Primary Endpoints: ACR20 response and achievement of low disease activity at week 12.

Study Progression: Following the 12-week placebo-controlled period, placebo-randomized
patients were switched to upadacitinib.
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Figure 2: A typical workflow for the cited clinical trials.

Concluding Remarks

Peficitinib has demonstrated significant efficacy in reducing the signs and symptoms of
rheumatoid arthritis in patients with an inadequate response to conventional DMARDSs. Its
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performance in clinical trials is comparable to other JAK inhibitors such as tofacitinib, baricitinib,
and upadacitinib, as well as the biologic DMARD adalimumab, in this patient population. The
safety profile of peficitinib is consistent with that of other drugs in its class, with an increased
risk of herpes zoster being a notable adverse event. Further long-term studies and real-world
evidence will continue to delineate the precise positioning of peficitinib within the therapeutic
armamentarium for rheumatoid arthritis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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